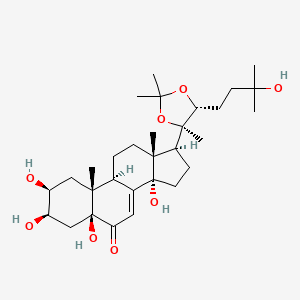
Polypodine B 20,22-acetonide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polypodine B 20,22-acetonide is a naturally occurring ecdysteroid, a class of polyhydroxylated sterols. Ecdysteroids are known for their role as molting and metamorphosis hormones in insects and crustaceans.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Polypodine B 20,22-acetonide involves the selective protection of the 20,22-vicinal diol groups. One common method includes the reaction of 20-hydroxyecdysone with phenylboronic acid to block the 20,22-positions, followed by 2,3-acetonation and 25-silylation to afford the dioxolane derivative .
Industrial Production Methods
The process would include the isolation of the precursor compound from natural sources, followed by chemical modifications to achieve the desired acetonide derivative .
Analyse Des Réactions Chimiques
Types of Reactions
Polypodine B 20,22-acetonide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can reduce ketone groups to hydroxyl groups.
Substitution: This reaction can replace hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Applications De Recherche Scientifique
Mécanisme D'action
Polypodine B 20,22-acetonide exerts its effects by interacting with ecdysteroid receptors in target organisms. These receptors are part of a signaling pathway that regulates gene expression related to molting and metamorphosis in insects. The compound binds to the receptor, activating it and triggering a cascade of molecular events that lead to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
20-Hydroxyecdysone: A widely studied ecdysteroid with similar biological activities.
Ajugasterone C: Another ecdysteroid with comparable properties.
Makisterone A: Known for its role in insect development.
Uniqueness
Polypodine B 20,22-acetonide is unique due to its specific acetonide modification at the 20,22-positions, which can enhance its stability and biological activity compared to other ecdysteroids.
Propriétés
Formule moléculaire |
C30H48O8 |
|---|---|
Poids moléculaire |
536.7 g/mol |
Nom IUPAC |
(2S,3R,5S,9R,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-17-[(4R,5R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C30H48O8/c1-24(2,34)11-10-23-28(7,38-25(3,4)37-23)21-9-13-29(35)18-14-22(33)30(36)16-20(32)19(31)15-27(30,6)17(18)8-12-26(21,29)5/h14,17,19-21,23,31-32,34-36H,8-13,15-16H2,1-7H3/t17-,19-,20+,21-,23+,26+,27+,28+,29+,30+/m0/s1 |
Clé InChI |
HZCBCWUIZCCMEB-HUSZLGJPSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3C(=CC(=O)[C@]4([C@@]3(C[C@@H]([C@@H](C4)O)O)C)O)[C@@]1(CC[C@@H]2[C@@]5([C@H](OC(O5)(C)C)CCC(C)(C)O)C)O |
SMILES canonique |
CC1(OC(C(O1)(C)C2CCC3(C2(CCC4C3=CC(=O)C5(C4(CC(C(C5)O)O)C)O)C)O)CCC(C)(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















